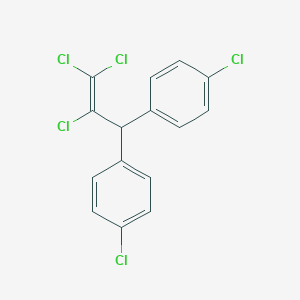
1-Propene, 3,3-bis(p-chlorophenyl)-1,1,2-trichloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propene, 3,3-bis(p-chlorophenyl)-1,1,2-trichloro- is a chemical compound that is commonly known as chlordane. It is a highly toxic and persistent organochlorine pesticide that was widely used in the United States from the 1940s to the 1970s. Chlordane is a colorless, odorless, and tasteless compound that is highly soluble in organic solvents and poorly soluble in water. Its use has been banned in many countries due to its harmful effects on the environment and human health.
Wirkmechanismus
The mechanism of action of chlordane is not fully understood, but it is believed to act by disrupting the nervous system of insects and other organisms. Chlordane is a potent inhibitor of the sodium-potassium pump, which is essential for nerve function. It also interferes with the calcium ion channels, which are involved in muscle contraction and neurotransmitter release.
Biochemical and Physiological Effects:
Chlordane has been found to have a wide range of biochemical and physiological effects on organisms. It can cause liver damage, immune system suppression, and reproductive toxicity in mammals. It can also cause neurological damage, including tremors, convulsions, and paralysis. Chlordane has been linked to cancer in humans and other animals, although the exact mechanism of carcinogenicity is not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
Chlordane is a highly toxic compound that is difficult to handle safely in a laboratory setting. Its use is restricted in many countries due to its harmful effects on the environment and human health. However, chlordane can be useful in certain types of experiments, such as studies of insecticide resistance and pesticide metabolism. Its persistence in the environment can also be useful for studying the fate and transport of POPs.
Zukünftige Richtungen
There are many future directions for research on chlordane and other POPs. One area of research is the development of new methods for the detection and analysis of these compounds in the environment and in biological samples. Another area of research is the development of new methods for the remediation and cleanup of contaminated sites. There is also a need for further research on the health effects of chlordane and other POPs, particularly in vulnerable populations such as children and pregnant women. Finally, there is a need for continued efforts to reduce the use and release of these harmful compounds into the environment.
Synthesemethoden
Chlordane is synthesized by the chlorination of the precursor compound, heptachlor. Heptachlor is obtained from the chlorination of cyclopentadiene, which is then converted to heptachlor epoxide by the reaction with chlorine gas. The heptachlor epoxide is then treated with aluminum chloride in the presence of benzene to produce chlordane.
Wissenschaftliche Forschungsanwendungen
Chlordane has been extensively studied for its toxicological properties and environmental impact. It has been found to be highly toxic to a wide range of organisms, including mammals, birds, fish, and insects. Chlordane is a persistent organic pollutant (POP) that can accumulate in the environment and in the food chain, leading to long-term exposure and health risks.
Eigenschaften
CAS-Nummer |
19685-58-6 |
|---|---|
Produktname |
1-Propene, 3,3-bis(p-chlorophenyl)-1,1,2-trichloro- |
Molekularformel |
C15H9Cl5 |
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
1-chloro-4-[2,3,3-trichloro-1-(4-chlorophenyl)prop-2-enyl]benzene |
InChI |
InChI=1S/C15H9Cl5/c16-11-5-1-9(2-6-11)13(14(18)15(19)20)10-3-7-12(17)8-4-10/h1-8,13H |
InChI-Schlüssel |
GIOLCFQEOSBDPL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(=C(Cl)Cl)Cl)Cl |
Kanonische SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(=C(Cl)Cl)Cl)Cl |
Andere CAS-Nummern |
19685-58-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



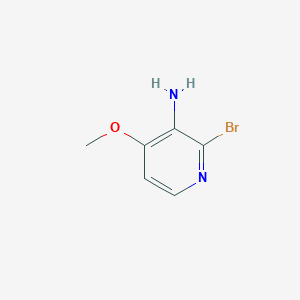
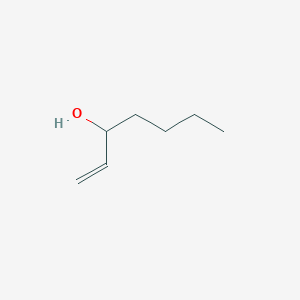

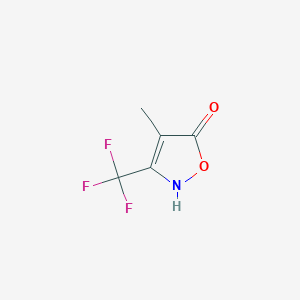
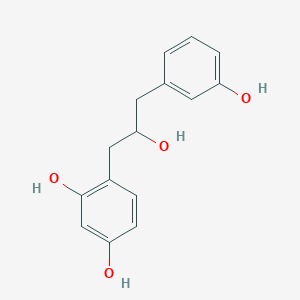
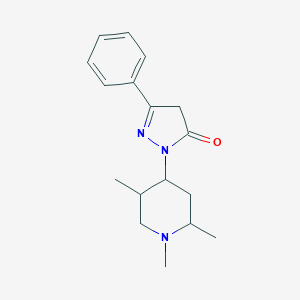


![1-[Bis(4-chlorophenyl)methyl]-1,2,4-triazole](/img/structure/B34247.png)

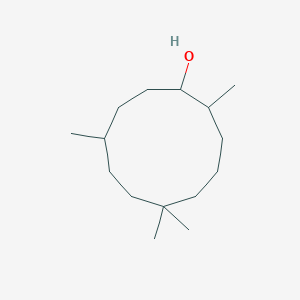
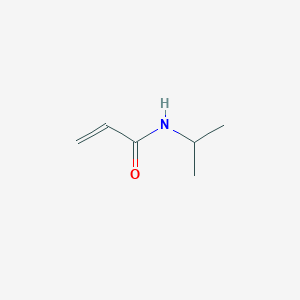

![1-Chloro-6-[chloro(difluoro)methyl]-1,1,7,7,7-pentafluoro-4-hydrazinylidene-2-(trifluoromethyl)heptane-2,6-diol](/img/structure/B34256.png)